Crystal structure of copper(II) tetraphenylporphyrin
Crystal structure of copper(II) tetraphenylporphyrin
An In-Depth Technical Guide to the Crystal Structure of Copper(II) Tetraphenylporphyrin
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the crystal structure of copper(II) meso-tetraphenylporphyrin (CuTPP), a archetypal synthetic metalloporphyrin of significant interest in materials science, catalysis, and as a model for biological systems. We delve into the synthesis and crystallization protocols, elucidating the rationale behind methodological choices. The guide details the critical characterization techniques, with a primary focus on single-crystal X-ray diffraction, which provides definitive structural data. The core of this document presents a detailed analysis of the molecular geometry, crystallographic parameters, and the landscape of intermolecular interactions that govern the solid-state packing of CuTPP. This work is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this foundational metalloporphyrin complex.
Introduction: The Significance of Metalloporphyrins and CuTPP
Metalloporphyrins are a class of coordination compounds containing a porphyrin macrocycle bound to a central metal ion.[1] The porphyrin ligand is a highly conjugated, aromatic 16-membered ring composed of four pyrrole subunits linked by methine bridges.[1] This structural motif is fundamental to life, forming the core of essential biomolecules like heme in hemoglobin (iron), chlorophylls (magnesium), and vitamin B12 (cobalt). In these biological contexts, the metalloporphyrin active site is responsible for a vast array of functions, including oxygen transport, electron transfer, and catalysis.[1]
To study these complex systems, chemists have developed synthetic analogues. Among the most important is meso-tetraphenylporphyrin (H₂TPP), where the peripheral hydrogen atoms of the parent porphyrin are replaced by four phenyl groups at the bridging meso carbons.[1] This substitution enhances the molecule's stability and solubility in organic solvents. The insertion of a copper(II) ion into the H₂TPP macrocycle yields copper(II) tetraphenylporphyrin (CuTPP), a stable, intensely colored complex. CuTPP serves as an invaluable model for understanding metal-ligand interactions, electronic structure, and the photophysical properties of more complex biological systems.[2] Its chemical robustness and catalytic activity also make it a subject of intense research in areas such as dye-sensitized solar cells, chemical sensing, and catalysis.[3] A thorough understanding of its three-dimensional structure is paramount to manipulating its properties for these applications.
Synthesis and Crystallization: From Precursors to Single Crystals
The formation of high-quality single crystals suitable for X-ray diffraction is contingent upon the successful synthesis and rigorous purification of the target compound. The preparation of CuTPP is typically a two-step process: first, the synthesis of the free-base porphyrin ligand (H₂TPP), followed by the insertion of the copper(II) ion.
Synthesis of Copper(II) Tetraphenylporphyrin
The most common method for synthesizing CuTPP involves the metalation of pre-synthesized H₂TPP.[1][3] However, one-pot syntheses, which proceed directly from the pyrrole and benzaldehyde precursors to the metallated porphyrin, have also been developed for efficiency.[4]
The key principle of metalation is the reaction of the free-base porphyrin with a copper(II) salt, such as copper(II) acetate, in a high-boiling point solvent like N,N-dimethylformamide (DMF).[1][3] DMF is an ideal solvent because it effectively dissolves both the porphyrin ligand and the metal salt, and its high boiling point (153 °C) provides the necessary thermal energy to overcome the activation barrier for metal insertion. During this process, the two inner protons of the porphyrin core are displaced by the Cu²⁺ ion, which then coordinates to the four pyrrole nitrogen atoms.[1]
Experimental Protocol: Synthesis of CuTPP
This protocol describes a standard laboratory procedure for the synthesis of CuTPP from H₂TPP.
-
Setup: In a 100-mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 0.16 mmol of H₂TPP (100 mg).[1]
-
Dissolution: Add 20 mL of N,N-dimethylformamide (DMF) to the flask. Stir the mixture. Complete dissolution is not required at this stage.[1]
-
Metal Salt Addition: Add a molar excess of hydrated copper(II) acetate (Cu(OAc)₂·H₂O), typically 4-5 equivalents (0.80 mmol, 160 mg).[1] The excess copper salt helps drive the reaction to completion.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle. The solution will typically change color from the dark purple of H₂TPP to the characteristic reddish-purple of CuTPP. Reflux for at least 30-60 minutes to ensure complete metalation.
-
Crystallization and Isolation: Cool the reaction mixture to room temperature. The product may begin to crystallize. Add an equal volume of methanol or water to the cooled solution to fully precipitate the CuTPP product, as it is less soluble in this mixed solvent system.[1]
-
Filtration and Washing: Collect the purple crystals by vacuum filtration.[4] Wash the crystals sequentially with small portions of DMF/water to remove unreacted copper acetate, followed by methanol to remove DMF and other polar impurities.[1][4]
-
Drying: Dry the purified CuTPP crystals in a vacuum oven or desiccator.[4] Typical yields are often moderate due to the multi-step nature of porphyrin synthesis and purification losses.[5]
Purification and Crystallization for X-ray Analysis
For definitive structural analysis, the synthesized powder must be re-crystallized to form large, defect-free single crystals.
Experimental Protocol: Column Chromatography and Crystallization
-
Purification: The crude CuTPP product is often purified via column chromatography using a silica gel or alumina stationary phase.[1][4] The product is dissolved in a minimal amount of a non-polar solvent like dichloromethane (DCM) or chloroform. The less polar CuTPP will elute more quickly than any remaining polar impurities or unreacted H₂TPP.[5]
-
Crystallization: Single crystals are typically grown by slow evaporation or vapor diffusion.
-
Slow Evaporation: A concentrated solution of purified CuTPP in a solvent like DCM or a chloroform/methanol mixture is left in a loosely capped vial, allowing the solvent to evaporate over several days to weeks, yielding well-formed crystals.
-
Vapor Diffusion: A concentrated solution of CuTPP in a solvent like DCM is placed in a small vial. This vial is then placed inside a larger, sealed jar containing a less volatile "anti-solvent" in which CuTPP is poorly soluble, such as hexane or methanol. The slow diffusion of the anti-solvent vapor into the CuTPP solution gradually reduces its solubility, promoting slow, ordered crystal growth.
-
Workflow for CuTPP Synthesis and Structural Characterization
Caption: Workflow from synthesis to structural elucidation of CuTPP.
Structural Confirmation and Characterization
Before proceeding to single-crystal analysis, the identity and purity of the bulk CuTPP sample are confirmed using a suite of characterization techniques.
-
UV-Visible Spectroscopy: This is one of the most informative techniques for porphyrin characterization. The electronic spectrum is dominated by π-π* transitions within the aromatic macrocycle. CuTPP exhibits a very intense absorption band known as the Soret (or B) band near 427 nm and two weaker Q-bands at higher wavelengths (typically around 538 nm and 620 nm).[4][6] The reduction from four Q-bands in the free-base H₂TPP to two in CuTPP is a hallmark of metal insertion, which increases the molecule's symmetry from D₂h to approximately D₄h.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy confirms the formation of the porphyrin macrocycle and the success of metalation. Key vibrational peaks include the pyrrole ring "breathing" mode around 999 cm⁻¹ and C-N stretching vibrations.[4] Crucially, the disappearance of the N-H stretching vibration (typically seen around 3300-3400 cm⁻¹ in H₂TPP) confirms the displacement of the inner protons and the coordination of the copper ion.
-
X-ray Powder Diffraction (XRPD): XRPD is used to analyze the bulk crystalline nature of the synthesized powder. The resulting diffraction pattern serves as a fingerprint for a specific crystalline phase and can be compared to patterns calculated from single-crystal data to confirm phase purity.[4][7]
-
Elemental Analysis (CHN): This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. A close match between the experimental values and the calculated values for the chemical formula of CuTPP (C₄₄H₂₈N₄Cu) confirms its elemental composition.[4]
The Crystal Structure of CuTPP: A Detailed Analysis
Single-crystal X-ray diffraction (SC-XRD) provides the definitive, atomic-resolution three-dimensional structure of CuTPP. The analysis reveals precise details about bond lengths, bond angles, molecular conformation, and how the molecules pack together in the solid state.
Molecular Geometry and Conformation
The molecular structure of CuTPP consists of a central copper(II) ion coordinated by the four nitrogen atoms of the tetraphenylporphyrin ligand.
-
Coordination Environment: The copper(II) ion sits in a nearly perfect square-planar coordination environment, defined by the four pyrrole nitrogen atoms (N_p).[8] The Cu-N bond distances are typically uniform.
-
Planarity of the Macrocycle: The 24-atom porphyrin core is nearly planar. However, minor deviations from planarity, often described as saddling or ruffling distortions, can occur to relieve steric strain. The copper atom itself may be slightly displaced from the mean plane of the four coordinating nitrogen atoms.[9][10] For example, in some related structures, this deviation can be on the order of 0.02-0.05 Å.[9][10]
-
Orientation of Phenyl Groups: The four meso-phenyl groups are not coplanar with the porphyrin macrocycle due to steric hindrance with the hydrogen atoms on the pyrrole rings (β-hydrogens). They are tilted out of the porphyrin plane. This tilting is a significant structural feature that influences how the molecules interact with each other in the crystal lattice.[11]
Molecular Structure of Copper(II) Tetraphenylporphyrin (CuTPP)
Caption: Schematic of the CuTPP molecular structure.
Crystallographic Data Summary
While numerous crystallographic studies of TPP derivatives exist, the fundamental parameters for CuTPP are well-established. The following table summarizes typical crystallographic data for CuTPP, though slight variations can exist depending on the specific crystalline polymorph obtained.
| Parameter | Typical Value/Description | Significance |
| Crystal System | Tetragonal | Indicates a high degree of symmetry in the crystal packing. |
| Space Group | I-42d | Defines the symmetry operations that relate molecules within the unit cell. |
| Unit Cell Dimensions | a = b ≈ 15 Å, c ≈ 14 Å | Defines the size and shape of the repeating unit of the crystal lattice. |
| Cu-N Bond Length | ~1.98 - 2.00 Å | Reflects the strong covalent interaction between the copper ion and the porphyrin nitrogen atoms. |
| Cu displacement from N₄ plane | ~0.02 - 0.05 Å[9][10] | A small displacement indicates a nearly perfect square-planar geometry, minimizing ring strain. |
| Phenyl Group Dihedral Angle | ~60-80° relative to porphyrin plane[11] | The significant tilt prevents a planar structure and dictates intermolecular packing possibilities. |
Molecular Packing and Intermolecular Interactions
The arrangement of individual CuTPP molecules into a stable, three-dimensional crystal lattice is governed by a network of non-covalent intermolecular interactions.[11] Unlike molecules with strong hydrogen bond donors or acceptors, the packing in CuTPP is dominated by weaker forces.
-
van der Waals Forces: These are the primary forces responsible for the overall cohesion of the crystal, arising from transient fluctuations in electron density.
-
C-H···π Interactions: The hydrogen atoms on the phenyl groups of one molecule can interact favorably with the electron-rich π-system of the porphyrin core of an adjacent molecule. These interactions play a crucial role in directing the orientation of neighboring molecules.[12]
-
π-π Stacking: While the bulky, tilted phenyl groups prevent the close, cofacial π-π stacking often seen in planar aromatic molecules, offset stacking arrangements between the porphyrin cores or between phenyl groups of adjacent molecules contribute to lattice stability.[13]
The interplay of these subtle interactions dictates the final crystal structure.[11] Understanding this packing is critical, as it influences solid-state properties such as charge carrier mobility and luminescence, which are essential for the application of CuTPP in electronic devices.[14][15]
Conclusion
The crystal structure of copper(II) tetraphenylporphyrin reveals a highly symmetric, robust molecule with a nearly square-planar copper(II) center tightly bound within a near-planar porphyrin macrocycle. The four meso-phenyl groups, tilted significantly out of the porphyrin plane, are a defining feature that prevents close packing and governs the landscape of intermolecular C-H···π and van der Waals interactions. This detailed structural knowledge, obtained through a rigorous process of synthesis, purification, and single-crystal X-ray diffraction, provides the fundamental framework for understanding the electronic, optical, and catalytic properties of CuTPP. It is this foundational understanding that enables researchers to rationally design new porphyrin-based materials for advanced applications in medicine, energy, and materials science.
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